5-Fluoropicolinamide

Vue d'ensemble

Description

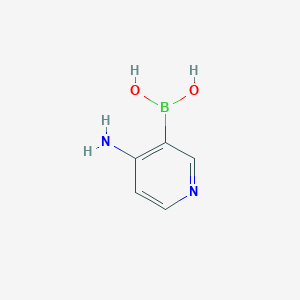

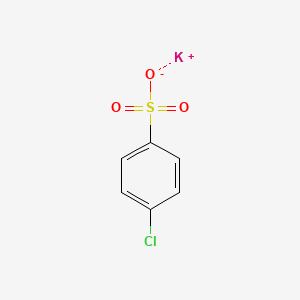

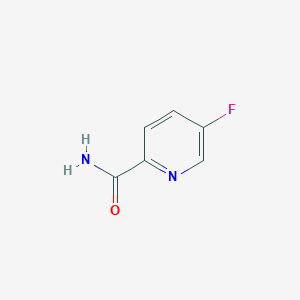

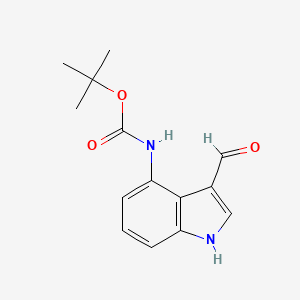

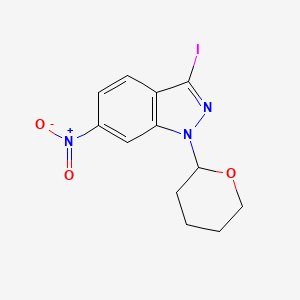

5-Fluoropicolinamide is a useful research compound. Its molecular formula is C6H5FN2O and its molecular weight is 140.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

5-Fluoropicolinamide, a derivative of 5-Fluorouracil (5-FU), primarily targets melanin pigment, which exists in most melanoma lesions . Melanin production can affect melanoma behavior and, thus, the outcome of radiotherapy .

Mode of Action

The mode of action of this compound is thought to be similar to that of 5-FU. The main mechanism of 5-FU is the binding of the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, to thymidylate synthase (TS) to form a covalently bound ternary complex .

Biochemical Pathways

5-Fluorouracil, and by extension this compound, affects multiple biochemical pathways. Non-coding RNAs play a central role in determining the response of patients to 5-FU. These transcripts can modulate cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior . This modulation can affect the cell’s response to 5-FU .

Pharmacokinetics

The pharmacokinetic properties of 5-Fluorouracil, which are likely similar for this compound, are characterized by incomplete oral absorption, a short biological half-life, and an obvious peak-valley phenomenon, leading to the frequent administration requirement and severe side effects . The development of a polymeric complex can change the pharmacokinetics and biodistribution profile of 5-fu .

Result of Action

The molecular and cellular effects of 5-Fluorouracil, and likely this compound, involve triggering cancer-cell-initiated anti-tumor immunity to reduce tumor burden . Non-coding RNAs can affect cell response to 5-FU through modulation of various aspects of cell behavior .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Fluorouracil and likely this compound. For instance, the incidence of malignant melanoma has risen rapidly, especially in North America, due to genetic defects and increased ultraviolet light exposure caused by global environmental change and destruction of the ozonosphere .

Analyse Biochimique

Biochemical Properties

5-Fluoropicolinamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as thymidylate synthase, which is crucial for DNA synthesis. The interaction between this compound and thymidylate synthase results in the inhibition of the enzyme’s activity, leading to disruptions in DNA synthesis and cell proliferation . Additionally, this compound has been shown to interact with other biomolecules, including proteins involved in cell signaling pathways, further influencing cellular functions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to induce apoptosis in cancer cells by activating the p53 signaling pathway . Moreover, it affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis . The impact on cellular metabolism includes disruptions in nucleotide synthesis, leading to reduced cell proliferation and increased cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to thymidylate synthase, forming a covalent complex that inhibits the enzyme’s activity . This inhibition prevents the conversion of deoxyuridine monophosphate (dUMP) to thymidine monophosphate (TMP), a critical step in DNA synthesis . Additionally, this compound induces changes in gene expression by modulating the activity of transcription factors such as E2F1, which regulates cell cycle and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also exert biological effects . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis . These temporal effects highlight the importance of understanding the compound’s stability and degradation in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, this compound can cause toxic effects, including gastrointestinal toxicity and myelosuppression . Threshold effects have been observed, where a specific dosage range maximizes therapeutic efficacy while minimizing adverse effects . These findings underscore the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to nucleotide synthesis and degradation. The compound is metabolized by enzymes such as dihydropyrimidine dehydrogenase, which converts it into inactive metabolites . Additionally, this compound affects metabolic flux by altering the levels of key metabolites involved in nucleotide synthesis . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound shares a facilitated-transport system with uracil, adenine, and hypoxanthine, allowing it to enter cells efficiently . Once inside the cells, this compound is distributed to various tissues, with a preference for rapidly dividing cells such as cancer cells . This selective distribution enhances its therapeutic potential while minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it exerts its effects on DNA synthesis and gene expression . Targeting signals and post-translational modifications direct this compound to specific compartments within the cell, ensuring its precise localization and activity . Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

5-fluoropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O/c7-4-1-2-5(6(8)10)9-3-4/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWKOQDDWKWTOCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619828 | |

| Record name | 5-Fluoropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499796-71-3 | |

| Record name | 5-Fluoro-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499796-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoropyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 5-Fluoropicolinamide derivatives suitable for melanoma imaging?

A1: Research has identified N-(2-(diethylamino)ethyl)-18F-5-fluoropicolinamide (18F-P3BZA) as a promising PET radiotracer for melanoma. This is attributed to its high binding selectivity and affinity for melanin, a pigment found in high concentrations within melanoma cells. [] This selective accumulation allows for clear visualization of melanoma tumors and potential metastases. []

Q2: How does 18F-P3BZA perform in a clinical setting for melanoma imaging?

A2: In a preliminary clinical study, 18F-P3BZA demonstrated favorable tumor delineation in patients with suspected melanomas. [] When compared to 18F-FDG, a commonly used PET tracer, 18F-P3BZA exhibited higher uptake in tumors, suggesting its potential as a more sensitive diagnostic tool for melanoma. []

Q3: Beyond melanoma, are there other potential applications for this compound derivatives in imaging?

A3: Yes, 18F-P3BZA has also shown promise in monitoring cell-based therapies. Studies demonstrated its ability to visualize porcine retinal pigment epithelium (pRPE) cells transplanted into the striatum of rats. [] The tracer's uptake in pRPE cells allowed for longitudinal monitoring of cell activity in vivo using PET/CT imaging. []

Q4: Can you elaborate on the structure and properties of 18F-P3BZA relevant to its applications?

A4: While specific spectroscopic data for 18F-P3BZA isn't provided in the research excerpts, its structure incorporates a this compound moiety, crucial for its melanin-binding affinity. The incorporation of fluorine-18 (18F) enables its use in PET imaging due to 18F's positron-emitting properties.

Q5: Have any this compound derivatives shown potential outside the realm of imaging?

A5: Yes, research has explored the use of this compound derivatives as kinase inhibitors. Notably, N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447) has been identified as a potent and selective inhibitor of proviral insertion site of Moloney murine leukemia (PIM) kinases 1, 2, and 3. []

Q6: What is the significance of PIM kinase inhibition, and how does PIM447 show promise in this regard?

A6: PIM kinases are implicated in the development and progression of hematological malignancies. [] PIM447’s potent inhibitory activity against these kinases has led to its advancement into clinical trials for treating these cancers. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

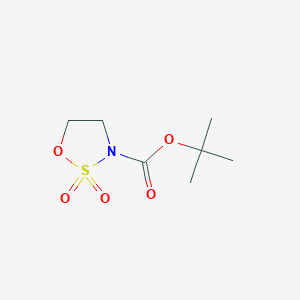

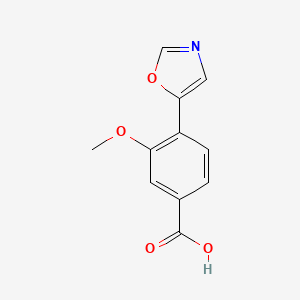

![(4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B1323350.png)